N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique molecular structure that combines elements from chromene and thiazole chemistry, which are known for their biological activities. The compound's molecular formula is and its molecular weight is approximately .
This compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is synthesized as part of research aimed at discovering new pharmaceutical agents, particularly with antimicrobial properties. Its structural components suggest it may interact with biological systems in various ways, making it a subject of interest for further studies .
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of one-pot multicomponent reactions where various reactants are combined to form the desired compound efficiently.
The yield and purity of the synthesized product are typically assessed using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
The molecular structure of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide consists of:
The InChI key for this compound is InChI=1S/C25H21N3O2S/c1-25(2)20-14(23)10-11(19(20)30)26(27)22(29)18(28)15-12(19)9-13(21(15)24)8-6(3)4-5(7)17(8)31/h4-8H,9H2,1-3H3,(H,26,27)(H,28,29) .
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions typical for compounds containing carbonyl and amide functionalities:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
The physical properties of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may vary significantly under acidic or basic environments .
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several promising applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1